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molecular formula C15H12N2O B8348309 (4-Hydroxyimino-3-methyl-cyclohexa-2,5-dienylidene)-phenylacetonitrile

(4-Hydroxyimino-3-methyl-cyclohexa-2,5-dienylidene)-phenylacetonitrile

Cat. No. B8348309
M. Wt: 236.27 g/mol
InChI Key: ZIXGUBOBZGPBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06004724

Procedure details

39.6 g of KOH (0.6 mol, assay 85%) are dissolved in 200 ml of methanol and heated up to 55° C. To the solution are added 23.4 g (0.20 mol) of phenylacetonitrile, followed by 25 g (0.18 mol) of o-nitrotoluene. The dark red reaction mixture is stirred at 55° C. for 4 hrs. After cooling, the mixture is poured into 500 ml of water, and acidified by addition of 60 ml of acetic acid. The resulting orange precipitate is filtered, washed with water, methanol:water 1:1 (v/v), and dried under vacuum. The crude product (16.8 g, 40%) has a melting point of 161-164° C. (dec) (Lit: 161° C. dec; J. Org. Chem. 26, 4270, 1961) and is used in the next step without further purification.
Name
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]1([CH2:9][C:10]#[N:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[N+:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH3:21])([O-:14])=O.O>CO.C(O)(=O)C>[OH:14][N:12]=[C:15]1[CH:20]=[CH:19][C:18](=[C:9]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:10]#[N:11])[CH:17]=[C:16]1[CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
39.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
23.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
is stirred at 55° C. for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark red reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The resulting orange precipitate is filtered
WASH
Type
WASH
Details
washed with water, methanol:water 1:1 (v/v)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
is used in the next step without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ON=C1C(=CC(C=C1)=C(C#N)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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